Cas no 893930-52-4 (3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

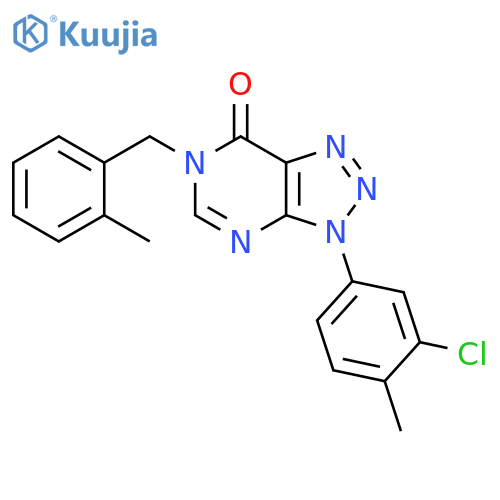

893930-52-4 structure

商品名:3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one

CAS番号:893930-52-4

MF:C19H16ClN5O

メガワット:365.816242218018

CID:6450884

3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 化学的及び物理的性質

名前と識別子

-

- 3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one

- 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(3-chloro-4-methylphenyl)-3,6-dihydro-6-[(2-methylphenyl)methyl]-

-

- インチ: 1S/C19H16ClN5O/c1-12-5-3-4-6-14(12)10-24-11-21-18-17(19(24)26)22-23-25(18)15-8-7-13(2)16(20)9-15/h3-9,11H,10H2,1-2H3

- InChIKey: FUJBYVYGDQMXPE-UHFFFAOYSA-N

- ほほえんだ: C1N(CC2=CC=CC=C2C)C(=O)C2N=NN(C3=CC=C(C)C(Cl)=C3)C=2N=1

じっけんとくせい

- 密度みつど: 1.38±0.1 g/cm3(Predicted)

- ふってん: 596.1±60.0 °C(Predicted)

- 酸性度係数(pKa): -3.95±0.20(Predicted)

3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1876-1178-2mg |

3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

893930-52-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1876-1178-30mg |

3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

893930-52-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1876-1178-5μmol |

3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

893930-52-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1876-1178-10mg |

3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

893930-52-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1876-1178-2μmol |

3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

893930-52-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1876-1178-3mg |

3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

893930-52-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1876-1178-50mg |

3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

893930-52-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1876-1178-1mg |

3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

893930-52-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1876-1178-15mg |

3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

893930-52-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1876-1178-5mg |

3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

893930-52-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

893930-52-4 (3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one) 関連製品

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬